1-(4-Propylcyclohexyl)hydrazine

Description

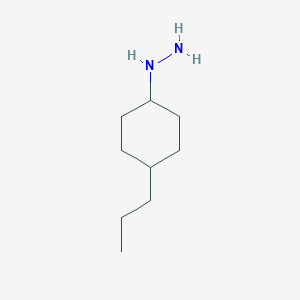

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

(4-propylcyclohexyl)hydrazine |

InChI |

InChI=1S/C9H20N2/c1-2-3-8-4-6-9(11-10)7-5-8/h8-9,11H,2-7,10H2,1H3 |

InChI Key |

MLNOTBKWAHZHMV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)NN |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 4 Propylcyclohexyl Hydrazine

Fundamental Reaction Mechanisms of Hydrazines

The hydrazine (B178648) moiety is the cornerstone of the reactivity of 1-(4-propylcyclohexyl)hydrazine, engaging in a variety of fundamental reactions.

Nucleophilic Reactivity of the Hydrazine Moiety

Kinetic studies on various amines and hydrazines have shown that their nucleophilic strengths can be quantified and compared. nih.gov For instance, the reactions of hydrazines with electrophiles like benzhydrylium ions have been systematically studied to determine their nucleophilicity parameters. nih.govresearchgate.net Generally, simple alkylhydrazines exhibit reactivity comparable to or slightly greater than that of phenylhydrazine (B124118). nih.gov The substitution pattern on the hydrazine can also influence which nitrogen atom acts as the primary nucleophile. nih.govresearchgate.net

Redox Chemistry and Reducing Agent Applications

Hydrazine and its derivatives, including this compound, can function as reducing agents. organicchemistrydata.org This reducing ability stems from the formation of the highly stable dinitrogen molecule (N2) as a byproduct. organicchemistrydata.org One of the most notable applications of this property is the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to their corresponding alkanes under basic conditions. organicchemistrydata.orgorganic-chemistry.orgpressbooks.pubfiveable.me The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes base-catalyzed decomposition. organic-chemistry.orgpressbooks.pub

The oxidation of hydrazines can be effected by various oxidizing agents, including metal ions like cupric and ferric ions, as well as halogens like chlorine and bromine. youtube.com The oxidation of substituted hydrazines can lead to different products depending on the substrate and the oxidant. For example, the oxidation of some substituted hydrazines can yield hydrocarbons and nitrogen gas. youtube.com The presence of a substrate and oxygen can be crucial for the inhibitory action of some hydrazines on enzymes like monoamine oxidase. nih.gov

Thermal Decomposition Pathways and Stability Studies

Derivatization Strategies for this compound

The reactivity of the hydrazine group allows for a wide range of derivatization strategies, enabling the synthesis of more complex molecules with potential applications in various fields.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

A cornerstone of hydrazine chemistry is its condensation reaction with carbonyl compounds (aldehydes and ketones) to form hydrazones. researchgate.netresearchgate.net This reaction is typically straightforward, often proceeding with high yields, and can be catalyzed by acids like acetic or sulfuric acid. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). fiveable.me

The rate of hydrazone formation can be influenced by the structure of both the hydrazine and the carbonyl compound. Electron-rich arylhydrazines generally react faster than electron-poor ones. nih.gov The use of an excess of hydrazine can sometimes lead to the reduction of the carbonyl group to an alcohol instead of forming the hydrazone. uchile.cllookchem.com

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| Hydrazine Hydrate (B1144303) | Aromatic Aldehydes/Ketones | Azines | Acetic acid, room temperature |

| Hydrazine | Carbonyl Compound | Hydrazone | Acidic conditions (e.g., sulfuric acid, glacial acetic acid) |

| Hydrazine Hydrate | Carbonyl Compound | Alcohol | >10-fold excess of hydrazine |

Acylation and Sulfonylation of the Hydrazine Nitrogen

The nitrogen atoms of the hydrazine moiety in this compound can be readily acylated and sulfonylated. Acylation involves the reaction with acylating agents like acyl chlorides or anhydrides to form acylhydrazides. This reaction is a common strategy in the synthesis of various biologically active molecules. researchgate.netnih.gov

Sulfonylation, the reaction with sulfonyl chlorides, yields sulfonohydrazides. This transformation is useful for introducing a sulfonyl group, which can significantly alter the chemical and physical properties of the parent hydrazine. The synthesis of new N-hydrazino acetyl-sulfonamides has been achieved through the condensation of sulfonamides with chloroacetyl chloride, followed by amination with hydrazine hydrate. nih.gov Furthermore, a facile route to aryl N-aminosulfonamides has been developed through the reaction of aromatic amines, sulfur dioxide, and hydrazines. rsc.org

| Reagent | Functional Group Introduced | Product Class |

| Acyl Halide/Anhydride | Acyl group (R-C=O) | Acylhydrazide |

| Sulfonyl Chloride | Sulfonyl group (R-SO2) | Sulfonohydrazide |

| Chloroacetyl chloride & Hydrazine hydrate | N-hydrazino acetyl group | N-hydrazino acetyl-sulfonamide |

| Aromatic amine, sulfur dioxide, hydrazine | N-aminosulfonamide group | Aryl N-aminosulfonamide |

Formation of Heterocyclic Compounds (e.g., Triazoles, Pyrazoles)

The hydrazine group (-NHNH₂) in this compound is a potent binucleophile, enabling its use in cyclocondensation reactions to form stable five-membered heterocyclic rings such as pyrazoles and triazoles. These reactions are fundamental in medicinal chemistry and materials science due to the wide-ranging applications of the resulting compounds. pharmaguideline.comwikipedia.orgorganic-chemistry.org

Pyrazoles: The most common and robust method for pyrazole (B372694) synthesis involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.commdpi.com In the case of this compound, reaction with a 1,3-diketone like acetylacetone (B45752) would proceed via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield a 1,3,5-trisubstituted pyrazole. wikipedia.orgnih.gov This process, often referred to as the Knorr pyrazole synthesis, is highly efficient and produces stable aromatic products. youtube.com The reaction can also be performed with α,β-unsaturated ketones and aldehydes. pharmaguideline.commdpi.com

Triazoles: The synthesis of 1,2,4-triazoles from this compound can be achieved through various established methods. A highly regioselective one-pot process involves the reaction of a carboxylic acid, a primary amidine, and a monosubstituted hydrazine. acs.org This method allows for the creation of highly diverse 1,3,5-trisubstituted 1,2,4-triazoles with wide functional group compatibility. acs.org Another approach involves reacting the hydrazine with formamide, often under microwave irradiation, which can proceed without a catalyst. organic-chemistry.orggoogle.com The choice of synthetic route depends on the desired substitution pattern on the final triazole ring.

Below is a table illustrating potential reactants for forming pyrazole and triazole rings with this compound.

| Target Heterocycle | Reactant Type | Example Reactant | Resulting Product Structure |

| Pyrazole | 1,3-Diketone | Acetylacetone (2,4-pentanedione) | 1-(4-Propylcyclohexyl)-3,5-dimethyl-1H-pyrazole |

| Pyrazole | α,β-Unsaturated Ketone | 3-Buten-2-one | 1-(4-Propylcyclohexyl)-5-methyl-4,5-dihydro-1H-pyrazole (Pyrazoline) |

| 1,2,4-Triazole | Carboxylic Acid + Amidine | Acetic Acid + Benzamidine | 1-(4-Propylcyclohexyl)-3-phenyl-5-methyl-1H-1,2,4-triazole |

| 1,2,4-Triazole | Formamide | Formamide | 1-(4-Propylcyclohexyl)-1H-1,2,4-triazole |

Investigation of Intramolecular and Intermolecular Interactions

The physical properties and chemical reactivity of this compound are governed by a combination of intramolecular and intermolecular forces. These non-covalent interactions influence its crystalline structure, conformational preferences, and behavior in solution.

Hydrogen Bonding Networks in Crystalline States

In the solid state, this compound is expected to form extensive hydrogen bonding networks. The hydrazine moiety possesses both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the lone pairs on the nitrogen atoms). This duality allows molecules to link together, typically forming chains or more complex three-dimensional arrays. The primary interaction would be of the N-H···N type, where the hydrogen atom of one hydrazine group interacts with the lone pair of a nitrogen atom on an adjacent molecule. researchgate.netrsc.org

Conformational Analysis of the Propylcyclohexyl Moiety

The six-membered cyclohexane (B81311) ring is not planar and exists predominantly in a low-energy "chair" conformation to minimize angle and torsional strain. dalalinstitute.comlibretexts.org Substituents on the ring can occupy either an axial position (pointing up or down, parallel to the ring's threefold axis) or an equatorial position (pointing out from the perimeter of the ring).

For the this compound molecule, the key conformational considerations are:

Ring Conformation: The cyclohexane ring will adopt a chair conformation as its most stable arrangement. youtube.com

Substituent Position: The propyl group and the hydrazine group are in a 1,4-relationship. Due to its significant steric bulk, the propyl group will have a strong energetic preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. slideshare.net The hydrazine group, also being larger than hydrogen, will likewise prefer the equatorial position. In a 1,4-disubstituted cyclohexane, it is possible for both large groups to occupy equatorial positions simultaneously in the chair conformation, leading to a highly stable arrangement.

The preferred conformation is therefore the trans-diequatorial chair form. The energy difference between the equatorial and axial conformers is significant, meaning that at room temperature, the population of molecules with an axially-oriented propyl group is negligible.

| Substituent on Cyclohexane | A-Value (kcal/mol) | % Equatorial (at 25 °C) |

| -CH₃ (Methyl) | 1.7 | ~95% |

| -CH₂CH₃ (Ethyl) | 1.75 | ~96% |

| -CH(CH₃)₂ (Isopropyl) | 2.2 | ~98% |

| -CH₂CH₂CH₃ (Propyl) | ~1.8 | ~96% |

Note: The A-value represents the free energy difference (ΔG°) between the axial and equatorial conformations. A higher A-value indicates a stronger preference for the equatorial position. The value for the propyl group is similar to that of the ethyl group.

Intermolecular Forces in Solution-Phase Reactivity

In solution, the reactivity of this compound is influenced by its interactions with solvent molecules and other reagents. jocpr.com These intermolecular forces dictate solubility and can affect reaction rates and mechanisms.

Dipole-Dipole Interactions: The hydrazine functional group has a significant dipole moment due to the electronegativity difference between nitrogen and hydrogen and the presence of lone pairs on the nitrogen atoms. This allows the molecule to engage in dipole-dipole interactions with polar solvents (e.g., ethanol (B145695), DMSO) and polar reactants.

Hydrogen Bonding: As in the solid state, the hydrazine moiety can act as both a hydrogen bond donor and acceptor in solution. In protic solvents like water or alcohols, it can form hydrogen bonds with the solvent, which enhances its solubility in these media. These interactions can also modulate the nucleophilicity of the hydrazine, as the lone pairs may be solvated, slightly hindering their availability for reaction. electronicsandbooks.com

During a chemical reaction, such as the formation of a hydrazone with a carbonyl compound, the solvent plays a critical role. libretexts.orgnih.gov A polar, protic solvent can stabilize charged intermediates and transition states through hydrogen bonding and dipole-dipole interactions, potentially accelerating the reaction. Conversely, in nonpolar solvents, the intrinsic reactivity of the unsolvated hydrazine may be higher, but solubility of polar reactants could be limiting.

A comprehensive review of available scientific literature and computational databases reveals a significant lack of specific research focused on the compound this compound. There are no dedicated scholarly articles or published data pertaining to its quantum chemical calculations or molecular dynamics simulations. The required detailed research findings, including Density Functional Theory (DFT) studies on its molecular geometry, electronic structure analysis, predicted spectroscopic signatures, conformational landscape exploration, and the effects of solvents, are not present in the public domain.

Therefore, it is not possible to construct the detailed, data-driven article as requested under the specified headings. The generation of scientifically accurate content and data tables for each outlined section is unachievable due to the absence of foundational research on this particular molecule.

Computational and Theoretical Investigations of 1 4 Propylcyclohexyl Hydrazine

Molecular Dynamics Simulations

Interaction Dynamics with Other Molecular Species

The interaction dynamics of 1-(4-propylcyclohexyl)hydrazine with other molecules are governed by the distinct functionalities present: the hydrazine (B178648) group and the propylcyclohexyl substituent. The hydrazine moiety, with its lone pairs of electrons on the nitrogen atoms, is a potent hydrogen bond donor and acceptor.

Computational models of similar small hydrazine derivatives suggest that the N-H protons can form strong hydrogen bonds with proton acceptors like water, alcohols, or carbonyl groups. Conversely, the nitrogen lone pairs can interact with proton donors. The presence of the bulky and nonpolar 4-propylcyclohexyl group, however, introduces significant steric hindrance around the hydrazine group, which would likely modulate its interaction capabilities compared to smaller, unencumbered hydrazines.

Molecular dynamics simulations on related systems, such as adamantane-carbonyl-substituted hydrazine-carbothioamides, have been used to delineate the effects of bulky alkyl groups on intermolecular interactions. mdpi.com These studies employ techniques like Hirshfeld surface analysis to visualize and quantify close contacts between molecules in a crystal lattice. mdpi.com A similar approach for this compound would likely reveal a complex interplay of weak van der Waals forces dominated by the cyclohexyl ring and more specific, directional hydrogen bonds involving the hydrazine group.

The interaction with metal ions is another critical area. Hydrazines are known to act as ligands, forming complexes with various metals. The nature of the propylcyclohexyl group—specifically, whether the propyl group is in an axial or equatorial position in the dominant conformer—would influence the accessibility of the hydrazine nitrogens for coordination.

Illustrative Data Table: Predicted Intermolecular Interaction Energies

| Interacting Species | Predicted Interaction Type | Estimated Energy (kcal/mol) |

| Water | Hydrogen Bonding (N-H···O and N···H-O) | -5 to -8 |

| Methanol | Hydrogen Bonding | -4 to -7 |

| Acetone | Hydrogen Bonding (N-H···O) | -3 to -5 |

| Benzene | π-stacking (with cyclohexyl) | -1 to -2.5 |

| Na+ | Cation-π / Ion-Dipole | -15 to -20 |

Note: These values are hypothetical and intended for illustrative purposes, based on general principles and data for analogous compounds.

Reaction Pathway Modeling

Modeling the reaction pathways for the synthesis and transformation of this compound is crucial for understanding its reactivity and optimizing its preparation.

A common route to synthesize N-alkylhydrazines is through the reductive amination of a ketone or aldehyde with hydrazine or a substituted hydrazine. For this compound, a plausible synthetic route involves the reaction of 4-propylcyclohexanone (B1345700) with hydrazine.

Computational modeling of this reaction would focus on identifying the transition states for the key steps:

Hydrazone Formation: The initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of 4-propylcyclohexanone, followed by dehydration.

Reduction of the Hydrazone: The subsequent reduction of the C=N double bond of the intermediate hydrazone using a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation.

Density Functional Theory (DFT) calculations are a powerful tool for locating and characterizing these transition states. For instance, studies on the alkylation of acyl hydrazides have utilized DFT to elucidate the mechanisms. organic-chemistry.org The transition state for the nucleophilic attack would likely feature an elongated C-N bond being formed and a partial negative charge developing on the carbonyl oxygen. The geometry of the transition state, including the approach trajectory of the hydrazine, would be heavily influenced by the stereochemistry of the 4-propylcyclohexyl ring.

The energetic profile of a reaction maps the potential energy of the system as it progresses from reactants to products, passing through transition states and intermediates. For the synthesis of this compound from 4-propylcyclohexanone, the energetic profile would quantify the activation energies for hydrazone formation and its subsequent reduction.

Theoretical studies on the reaction kinetics of other hydrazine-based compounds have successfully used methods like Variational Transition State Theory to calculate reaction rate constants over a range of temperatures. mdpi.com A similar computational investigation for this compound would provide valuable kinetic data.

Illustrative Data Table: Hypothetical Energetic Profile for Synthesis

| Reaction Step | Intermediate/Product | ΔG (kcal/mol, relative to reactants) | Activation Energy (Ea) (kcal/mol) |

| Reactants | 4-propylcyclohexanone + Hydrazine | 0 | - |

| Transition State 1 | Hydrazone formation TS | +15 | 15 |

| Intermediate | 4-propylcyclohexyl-hydrazone | -5 | - |

| Transition State 2 | Hydrazone reduction TS | +10 | 15 (from intermediate) |

| Product | This compound | -20 | - |

Note: These values are hypothetical and for illustrative purposes only.

Many reactions involving hydrazines are catalyzed. For example, the decomposition of hydrazine derivatives can be catalyzed by metals like ruthenium on a carbon support (Ru/C). rsc.org If the synthesis or a transformation of this compound were to be catalyzed, for instance, in a reductive amination using H₂ and a metal catalyst (e.g., Pd/C, Ni), computational modeling could elucidate the catalytic cycle.

Such a model would investigate the adsorption of the reactants (4-propylcyclohexanone and hydrazine, or the intermediate hydrazone) onto the catalyst surface. It would then map the surface-mediated reaction steps, such as the dissociative chemisorption of H₂, the hydrogenation of the C=N bond, and the desorption of the product. DFT calculations have been employed to study the synthesis of hydrazine on Co₃Mo₃N surfaces, providing insights into the reaction mechanism and energetics on a catalyst. nih.gov

A proposed catalytic cycle for the hydrogenation of the 4-propylcyclohexyl-hydrazone intermediate on a metal surface would involve:

Adsorption of the hydrazone onto the catalyst.

Adsorption and dissociation of H₂ on the surface.

Stepwise transfer of hydrogen atoms to the C=N bond.

Desorption of the this compound product.

The computational analysis would identify the rate-determining step and provide insights into how the catalyst's properties could be tuned to improve reaction efficiency.

Advanced Spectroscopic and Structural Characterization Methods for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For a molecule like 1-(4-Propylcyclohexyl)hydrazine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the propyl and hydrazine (B178648) groups to the cyclohexane (B81311) ring.

Advanced 1H and 13C NMR Techniques (e.g., 2D-NMR)

One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the hydrogen and carbon atoms in the molecule. However, due to the complexity of the cyclohexyl and propyl spin systems, 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for a complete structural assignment.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key 2D-NMR Correlations (Hypothetical) |

| Cyclohexyl-CH-N | ~2.5 - 3.0 | ~55 - 65 | COSY with adjacent CH₂; HMBC to propyl CH₂ and hydrazine N |

| Cyclohexyl-CH₂ | ~1.0 - 2.0 | ~25 - 35 | COSY with each other and CH-N/CH-propyl; HSQC to corresponding carbons |

| Cyclohexyl-CH-propyl | ~1.2 - 1.6 | ~35 - 45 | COSY with adjacent CH₂ and propyl CH₂; HMBC to propyl CH₂ and CH₃ |

| Propyl-CH₂ | ~1.2 - 1.5 | ~30 - 40 | COSY with adjacent CH₂ and CH₃; HMBC to cyclohexyl-CH and CH₃ |

| Propyl-CH₂ | ~1.3 - 1.6 | ~20 - 25 | COSY with adjacent CH₂ and CH₃ |

| Propyl-CH₃ | ~0.9 | ~14 | COSY with adjacent CH₂ |

| NH₂ | Variable | - | Exchange with D₂O; HMBC to Cyclohexyl-CH-N |

| NH | Variable | - | Exchange with D₂O; HMBC to Cyclohexyl-CH-N |

Note: Chemical shifts are highly dependent on the solvent and experimental conditions. The cis/trans stereochemistry of the 4-propylcyclohexyl ring would significantly influence the chemical shifts and coupling constants.

Nitrogen NMR for Hydrazine Linkage Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H NMR, provides direct information about the electronic environment of the nitrogen atoms. nih.gov For this compound, ¹⁵N NMR would be crucial to characterize the hydrazine moiety. The chemical shifts of the two nitrogen atoms would be distinct, and their coupling to adjacent protons could be observed in ¹H-¹⁵N HMBC spectra. In studies of other hydrazine derivatives, ¹⁵N NMR has been instrumental in identifying metabolites and understanding the cleavage of the N-N bond. nih.gov

Solid-State NMR for Polymorphic Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. If this compound were to exist in different crystalline forms (polymorphs), ssNMR could distinguish between them. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would provide high-resolution ¹³C spectra in the solid state, revealing differences in the local environment of the carbon atoms in different polymorphs.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can provide insights into molecular symmetry and intermolecular interactions, such as hydrogen bonding.

Interpretation of Characteristic Vibrational Modes

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H and C-H stretching and bending vibrations, as well as vibrations of the C-N and N-N bonds.

Hypothetical Vibrational Frequencies for this compound:

| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Intensity | Assignment |

| N-H Stretch | 3350 - 3250 (broad) | Weak to Medium | Hydrazine NH₂ and NH groups, likely hydrogen-bonded |

| C-H Stretch (aliphatic) | 2960 - 2850 | Strong | CH₃, CH₂, and CH groups of the propyl and cyclohexyl moieties |

| N-H Bend | 1650 - 1580 | Medium | Scissoring vibration of the NH₂ group |

| C-H Bend | 1470 - 1370 | Medium | Bending vibrations of the aliphatic groups |

| C-N Stretch | 1250 - 1020 | Medium | Stretching of the carbon-nitrogen bond |

| N-N Stretch | 1100 - 900 | Weak to Medium | Stretching of the nitrogen-nitrogen bond |

Temperature-Dependent Spectroscopic Studies for Phase Transitions

In studies of related materials, such as certain hydrazine derivatives, temperature-dependent vibrational spectroscopy has been used to investigate phase transitions. researchgate.net By monitoring changes in the position, width, and intensity of IR or Raman bands as a function of temperature, it is possible to identify solid-solid phase transitions. These changes often correspond to alterations in crystal packing, molecular conformation, or the strength of hydrogen bonding networks. While no such studies are currently available for this compound, this approach would be a valuable tool for characterizing its solid-state behavior.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique in chemical research, providing crucial information about the mass and structure of a molecule. For a compound like this compound, both high-resolution mass spectrometry and fragmentation pattern analysis would be vital for its unambiguous identification and structural confirmation.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. nih.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm).

For this compound, with a chemical formula of C₉H₂₀N₂, the theoretical exact mass can be calculated. An HRMS analysis would aim to experimentally measure this exact mass, providing strong evidence for the compound's elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.

Illustrative Data Table: Theoretical vs. Experimental Mass

| Parameter | Value |

| Chemical Formula | C₉H₂₀N₂ |

| Theoretical Exact Mass | 156.1626 g/mol |

| Hypothetical Experimental Exact Mass (HRMS) | 156.1624 g/mol |

| Mass Accuracy (ppm) | 1.28 ppm |

This table is illustrative and does not represent actual experimental data.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can be used to elucidate the structure of a molecule by analyzing its fragmentation pattern. chemguide.co.uklibretexts.orglibretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used as a "fingerprint" for identification. libretexts.org

For this compound, characteristic fragmentation pathways would be expected. Cleavage of the N-N bond, the C-N bond, and fragmentation of the propylcyclohexyl ring would likely produce a series of fragment ions. The analysis of the m/z values of these fragments would allow researchers to piece together the structure of the original molecule. For instance, the loss of the propyl group (C₃H₇) or the entire propylcyclohexyl group would result in specific and identifiable fragment ions.

Illustrative Data Table: Hypothetical Fragmentation Pattern of this compound

| m/z Value (Hypothetical) | Possible Fragment Ion | Structural Information |

| 156 | [C₉H₂₀N₂]⁺ | Molecular Ion |

| 113 | [C₆H₁₁NHNH₂]⁺ | Loss of propyl group (C₃H₇) |

| 97 | [C₆H₁₁NH]⁺ | Cleavage of N-N bond and loss of NH₂ |

| 83 | [C₆H₁₁]⁺ | Loss of the hydrazine group |

| 43 | [C₃H₇]⁺ | Propyl cation |

This table is illustrative and based on general fragmentation principles, not on actual experimental data.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. unl.eduwikipedia.org This method would be essential for unequivocally establishing the solid-state structure of this compound.

Crystal Structure Determination and Unit Cell Parameters

Single-crystal X-ray diffraction analysis, if a suitable crystal can be grown, would provide a precise model of the molecule's conformation and the arrangement of molecules within the crystal lattice. libretexts.orgglobalsino.com The analysis yields the unit cell parameters (the dimensions a, b, and c, and the angles α, β, and γ that define the repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. globalsino.com This detailed structural information is crucial for understanding the molecule's physical properties.

In the absence of a single crystal, X-ray powder diffraction (XRPD) can be used to obtain a characteristic diffraction pattern from a microcrystalline powder. beilstein-journals.org While generally providing less detailed information than single-crystal XRD, XRPD is valuable for phase identification, purity assessment, and can, in some cases, be used for structure determination.

Illustrative Data Table: Hypothetical Unit Cell Parameters for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1004.5 |

| Z (Molecules per unit cell) | 4 |

This table is illustrative and does not represent actual experimental data.

Intermolecular Packing Analysis

The data from an X-ray crystal structure determination allows for a detailed analysis of how molecules are packed together in the solid state. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, van der Waals forces, and, if applicable, π-stacking interactions. For this compound, the hydrazine moiety is capable of forming hydrogen bonds, which would likely play a significant role in dictating the crystal packing. Understanding these interactions is key to explaining the material's bulk properties, such as its melting point and solubility.

Co-crystallization and Supramolecular Assembly Studies

The principles of intermolecular interactions can be further explored through co-crystallization studies. By crystallizing this compound with other molecules (co-formers), it is possible to create new crystalline solids with potentially different and tunable properties. The hydrazine group, with its hydrogen bond donor and acceptor sites, makes this compound a promising candidate for forming co-crystals. X-ray diffraction would be the primary tool to characterize the resulting supramolecular assemblies and understand the new patterns of intermolecular interactions that are formed. rsc.org

Coordination Chemistry of 1 4 Propylcyclohexyl Hydrazine and Its Derivatives

Ligand Design and Metal Chelation Potential

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. 1-(4-Propylcyclohexyl)hydrazine possesses a combination of a flexible hydrazine (B178648) moiety and a bulky propylcyclohexyl group, which together define its metal chelation potential.

Hydrazine (N₂H₄) and its substituted derivatives can coordinate to metal ions in several ways. The lone pair of electrons on each nitrogen atom allows for donation to a metal center, leading to various coordination modes.

Monodentate Coordination: The simplest coordination mode involves the donation of a lone pair from one of the nitrogen atoms to the metal center. In the case of this compound, the terminal NH₂ group is the most likely site for monodentate coordination due to lesser steric hindrance compared to the substituted nitrogen. This mode of coordination is common for hydrazine and its derivatives, particularly in the presence of other competing ligands or when steric factors are significant. nih.gov

Bidentate Coordination:

Chelating Bidentate: This mode would involve both nitrogen atoms of the same hydrazine ligand binding to a single metal center to form a three-membered chelate ring. However, this is generally unstable and rarely observed for hydrazine itself due to the significant ring strain.

Bridging Bidentate: A more common bidentate mode for hydrazine ligands is as a bridging ligand, where each nitrogen atom coordinates to a different metal center, linking them together to form polynuclear or polymeric structures. ajol.info This bridging can lead to the formation of one-, two-, or three-dimensional coordination polymers.

Polydentate Coordination: While this compound itself is unlikely to act as a polydentate ligand, derivatives could be designed to incorporate additional donor atoms, creating ligands with higher denticity. For instance, modification of the propyl group or the cyclohexyl ring to include other functional groups like hydroxyl or carboxyl groups could enhance the chelation potential.

The probable coordination modes of this compound are summarized in the table below.

Table 1: Potential Coordination Modes of this compound| Coordination Mode | Description | Plausibility |

|---|---|---|

| Monodentate | Coordination through the terminal NH₂ group. | High |

| Bidentate (Chelating) | Both nitrogen atoms coordinate to the same metal ion. | Low |

| Bidentate (Bridging) | Each nitrogen atom coordinates to a different metal ion. | High |

The presence of the bulky 4-propylcyclohexyl group has a profound impact on the steric environment around the coordinating hydrazine moiety. This steric hindrance influences several aspects of complex formation:

Coordination Number: The bulky substituent can limit the number of ligands that can coordinate to a metal center, favoring lower coordination numbers. vu.nl

Geometry of the Complex: The steric demands of the ligand can enforce specific geometries on the metal complex to minimize steric repulsion between ligands. For instance, it might favor the formation of square planar or tetrahedral complexes over octahedral ones in some cases. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for other hydrazine derivatives. These typically involve the reaction of a metal salt with the ligand in a suitable solvent.

Complexes of Ni(II), Cu(II), and Zn(II) with hydrazine and its derivatives are well-known. acs.orgchemijournal.commdpi.comnih.gov The synthesis of analogous complexes with this compound would likely involve the direct reaction of the corresponding metal chloride or nitrate (B79036) salt with the ligand in an alcoholic or aqueous solution. The stoichiometry of the resulting complexes would depend on the metal-to-ligand ratio, the reaction conditions, and the steric profile of the ligand.

Hypothetical Synthetic and Characterization Data:

Table 2: Hypothetical Transition Metal Complexes of this compound (L)

| Complex | Proposed Synthesis | Expected Geometry | Expected Color |

|---|---|---|---|

| [NiL₂Cl₂] | NiCl₂·6H₂O + 2L in ethanol (B145695) | Octahedral | Green |

| [CuL₂Cl₂] | CuCl₂·2H₂O + 2L in methanol | Distorted Octahedral | Blue/Green |

| [ZnL₂Cl₂] | ZnCl₂ + 2L in ethanol | Tetrahedral | Colorless |

These hypothetical complexes would be characterized by various techniques, including elemental analysis, infrared (IR) spectroscopy, and single-crystal X-ray diffraction to confirm their composition and structure.

The coordination chemistry of lanthanides and actinides with hydrazine derivatives has also been explored, often leading to complexes with high coordination numbers and interesting photophysical properties. nih.govmdpi.comresearchgate.netnih.gov The interaction of this compound with lanthanide(III) or actinide ions could lead to the formation of complexes where the metal ion is coordinated to multiple ligand molecules and possibly also to solvent molecules or counter-ions. The large ionic radii of lanthanides and actinides make them amenable to accommodating bulky ligands. It is plausible that this compound could form stable complexes with these f-block elements, potentially exhibiting interesting luminescence or magnetic properties. However, specific research in this area with this particular ligand is yet to be reported.

The characterization of the hypothetical metal complexes of this compound would rely heavily on spectroscopic and magnetic studies.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the hydrazine ligand. The N-H and N-N stretching frequencies in the IR spectrum are sensitive to coordination. A shift in the N-N stretching vibration to higher frequencies upon coordination is indicative of a bridging bidentate mode, while a shift to lower frequencies can suggest a monodentate mode. tandfonline.comjptcp.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the transition metal complexes would provide information about the d-d electronic transitions, which are indicative of the coordination geometry around the metal ion. chemistryjournal.net

Magnetic Susceptibility: Magnetic susceptibility measurements would be crucial for determining the magnetic properties of the paramagnetic complexes, such as those of Ni(II) and Cu(II). These measurements can provide insights into the electronic structure and the nature of magnetic exchange interactions in polynuclear complexes. acs.orgnih.gov For instance, copper(II) complexes with bridging hydrazine ligands can exhibit either ferromagnetic or antiferromagnetic coupling depending on the geometry of the bridge.

Hypothetical Spectroscopic and Magnetic Data:

Table 3: Hypothetical Spectroscopic and Magnetic Data for Transition Metal Complexes of this compound (L)

| Complex | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) | Magnetic Moment (μeff, B.M.) |

|---|

Applications in Catalysis Research

There is no available research on the use of this compound or its metallic complexes in catalysis. The following subsections are therefore based on hypothetical applications extrapolated from the behavior of other hydrazine-based catalysts.

Homogeneous Catalysis

Complexes of this compound with transition metals could hypothetically be investigated for their catalytic activity in various organic transformations. The presence of the hydrazine moiety suggests potential for its use in reactions such as transfer hydrogenation, where hydrazine derivatives can act as a hydrogen source. researchgate.net The steric bulk of the 4-propylcyclohexyl group might influence the selectivity of such catalytic processes. However, without experimental data, the efficiency, substrate scope, and potential of such catalysts remain unknown.

Heterogeneous Catalysis (if complexes can be immobilized)

Should stable complexes of this compound be synthesized, their immobilization onto solid supports like silica (B1680970) or polymers could be explored to create heterogeneous catalysts. acs.org This approach could offer advantages in catalyst recovery and recycling. The propylcyclohexyl group might play a role in the interaction with the support material. As with homogeneous catalysis, this is a purely prospective area with no current research to support it.

Mechanistic Investigations of Catalytic Cycles

Mechanistic studies are fundamental to understanding and optimizing catalytic processes. researchgate.netrsc.org For any hypothetical catalytic reaction involving this compound, investigations would be needed to elucidate the role of the ligand in the catalytic cycle, including steps like oxidative addition, reductive elimination, and ligand exchange. acs.org The electronic and steric properties of the propylcyclohexyl substituent would be a key focus of such theoretical studies.

Material Science Applications through Coordination Polymers

The use of this compound in the construction of coordination polymers has not been reported. The potential applications described below are based on the known properties of materials constructed from other hydrazine-containing linkers.

Metal-Organic Frameworks (MOFs) incorporating Hydrazine Linkers

Metal-Organic Frameworks (MOFs) are porous materials with applications in gas storage, separation, and catalysis. researchgate.netrsc.orgyoutube.com Hydrazine and its derivatives can act as linkers in the self-assembly of MOFs. researchgate.net The bifunctional nature of the hydrazine group in this compound could, in principle, allow it to bridge metal centers, forming a coordination network. The propylcyclohexyl group would project into the pores of the resulting framework, influencing its size, shape, and surface properties. The flexibility of the cyclohexyl ring could also impart interesting structural dynamics to the MOF. To date, no MOFs containing this specific linker have been synthesized or characterized.

Liquid Crystalline Coordination Compounds

Certain coordination compounds exhibit liquid crystalline phases, which have applications in display technologies and sensing. The formation of such mesophases is often driven by the shape and intermolecular interactions of the molecules. ajchem-a.comrdd.edu.iq While some hydrazine derivatives have been incorporated into liquid crystalline materials, there is no evidence to suggest that coordination complexes of this compound would exhibit such properties. The presence of the flexible propylcyclohexyl group could either promote or disrupt the formation of ordered liquid crystalline phases.

Biological Chemistry and Mechanistic Studies of Hydrazine Functionality

Enzymatic Interaction Mechanisms

The enzymatic interactions of hydrazine (B178648) derivatives are complex and can lead to a variety of biological effects. These interactions are primarily centered around metabolic transformation and enzyme inhibition.

Interactions with Monoamine Oxidase (MAO) and Related Enzymes

Hydrazine derivatives are well-documented inhibitors of monoamine oxidase (MAO), a class of enzymes responsible for the oxidative deamination of various monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. nih.govnih.gov The inhibitory activity of hydrazines can be either reversible or irreversible. nih.gov

Studies on substituted hydrazines, such as phenylethylhydrazine, have elucidated a common mechanism for irreversible inhibition. nih.govcolab.ws This process is initiated by the enzyme-catalyzed oxidation of the hydrazine to a diazene (B1210634) intermediate. nih.gov Molecular oxygen is often required for this reaction. nih.govcolab.ws The resulting diazene can then react with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, a key component of the enzyme's active site. nih.govcolab.ws This reaction typically involves the formation of an alkyl radical from the diazene, which subsequently forms a covalent bond with the N(5) position of the flavin, leading to the irreversible inactivation of the enzyme. nih.govcolab.ws It is plausible that 1-(4-Propylcyclohexyl)hydrazine, as an alkylhydrazine, would follow a similar mechanism of MAO inhibition. The propylcyclohexyl group would likely be the moiety that covalently attaches to the FAD cofactor.

The binding affinity of different hydrazine inhibitors to MAO can vary. For instance, benzylhydrazine (B1204620) exhibits tighter binding to MAO-B compared to MAO-A, while phenylhydrazine (B124118) binds weakly to both isoforms. nih.gov The specific affinity of this compound for MAO-A and MAO-B would require dedicated experimental investigation.

Biotransformation Pathways and Metabolite Identification in Model Systems

The biotransformation of xenobiotics, including hydrazine derivatives, is a critical metabolic process primarily occurring in the liver, which facilitates their excretion. mhmedical.comnih.gov This process is generally divided into Phase I and Phase II reactions. mhmedical.comnih.gov

Phase I reactions for hydrazine derivatives are predominantly oxidative and are catalyzed by enzymes such as cytochrome P450 (CYP450) and peroxidases, in addition to MAO. uthscsa.edunih.gov The metabolism of alkylhydrazines by CYP450 can lead to the formation of carbon-centered radicals. nih.gov For example, the metabolism of phenelzine (B1198762) (2-phenylethylhydrazine) by rat liver microsomes generates a 2-phenylethyl radical, which can inactivate the CYP450 enzyme by reacting with its prosthetic heme group. nih.gov This process can also lead to the formation of various metabolites, such as aldehydes and alcohols. nih.gov In the case of this compound, CYP450-mediated oxidation would likely generate a 4-propylcyclohexyl radical, which could then lead to the formation of 4-propylcyclohexanal and 4-propylcyclohexanol (B1272916).

Another key biotransformation pathway for some hydrazine derivatives is acetylation, catalyzed by N-acetyltransferases. nih.gov The rate of this reaction can vary between individuals due to genetic polymorphisms. nih.gov Following acetylation, the resulting acetylhydrazine can be further metabolized by CYP450 to form reactive intermediates. nih.gov

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility for excretion. mhmedical.com

Enzyme Inhibition Studies at a Molecular Level

The inhibition of enzymes by hydrazine derivatives extends beyond MAO. For example, some hydrazine compounds have been shown to inhibit other enzymes, such as aldehyde dehydrogenase (ALDH). nih.gov Activity-based hydrazine probes have been developed to profile the reactivity of various enzymes, demonstrating that hydrazines can covalently target a range of protein classes. nih.govacs.org The mechanism of inhibition often involves the formation of a covalent bond between the hydrazine (or a reactive species derived from it) and a crucial residue or cofactor in the enzyme's active site. nih.govnih.gov

The inhibitory potential of this compound against a panel of enzymes would need to be determined experimentally. However, based on the known reactivity of the hydrazine functional group, it is a plausible inhibitor of enzymes that utilize cofactors susceptible to reaction with hydrazines or that have active site residues that can be alkylated.

Receptor Binding Mechanisms

While the primary biological targets of many simple hydrazines are enzymes, the possibility of their interaction with various receptors cannot be entirely dismissed, especially for more complex derivatives.

Ligand-Receptor Docking and Modeling Studies

Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex. ucsf.eduyoutube.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target. youtube.com The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the receptor, defining a binding site, and then using a scoring function to evaluate the potential binding poses. ucsf.eduyoutube.com

For a molecule like this compound, docking studies could be performed against the active sites of enzymes like MAO or CYP450 to model its binding orientation and predict its inhibitory potential. Such studies could also explore potential off-target interactions with other receptors. However, without experimental data to validate these computational models, the predictions remain theoretical. There are currently no publicly available docking studies specifically for this compound.

Investigation of Binding Affinities through Biophysical Methods

Several biophysical methods are employed to investigate and quantify the binding affinity between a ligand and a receptor. nih.gov These techniques are crucial for understanding the strength of the interaction and for characterizing the thermodynamics and kinetics of binding.

Receptor binding assays are a common method, often utilizing a radiolabeled ligand to compete with the test compound for binding to the receptor. nih.govnih.gov The inhibition constant (Ki) can then be determined, which reflects the affinity of the compound for the receptor. nih.gov Scintillation Proximity Assay (SPA) and filtration binding assays are two common formats for these experiments. nih.gov

Other biophysical techniques that could be applied to study the interaction of this compound with a target protein include:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Surface Plasmon Resonance (SPR): Monitors the binding of a ligand to a receptor immobilized on a sensor surface in real-time, providing kinetic data (kon and koff) in addition to binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about the binding interface and conformational changes in both the ligand and the receptor upon complex formation.

Currently, there is a lack of published studies employing these biophysical methods to specifically investigate the binding of this compound to any biological target. Such studies would be essential to experimentally validate any computational predictions and to fully characterize its biological activity at the molecular level.

Interaction with Biomolecules (e.g., DNA, Proteins)

The hydrazine moiety is known for its nucleophilic nature and its ability to undergo metabolic activation to form reactive intermediates. These characteristics are central to its interactions with cellular macromolecules like DNA and proteins.

Covalent Binding Mechanisms with Cellular Macromolecules

The covalent modification of biomolecules by hydrazine derivatives is a critical aspect of their biological activity and potential toxicity. The metabolic activation of hydrazines is often a prerequisite for such interactions. It is proposed that mono-substituted hydrazines, such as this compound, can be metabolized by enzymes like cytochrome P450 and peroxidases. nih.gov This metabolic process can lead to the formation of highly reactive species, including free radicals and alkyldiazonium ions. nih.gov

These reactive intermediates can subsequently form covalent adducts with cellular macromolecules. For instance, radical species can alkylate proteins or abstract hydrogen atoms from unsaturated fatty acids, initiating lipid peroxidation. nih.gov The formation of an alkyldiazonium ion from a substituted hydrazine presents a pathway for the direct alkylation of nucleophilic sites on proteins and DNA, which has been implicated in the mutagenic and carcinogenic properties of some hydrazine compounds. nih.gov

The interaction with DNA can involve the formation of adducts at various nucleobase sites. For example, hydrazine itself can react with pyrimidines to saturate the 5,6-double bond. While specific studies on this compound are not available, the general mechanisms of metabolic activation and subsequent covalent binding of alkylhydrazines to proteins and DNA provide a framework for understanding its potential reactivity.

Table 1: Potential Covalent Binding Mechanisms of this compound Metabolites with Biomolecules

| Reactive Intermediate | Target Biomolecule | Type of Interaction | Potential Consequence |

| Propylcyclohexyl radical | Proteins, Lipids | Alkylation, Hydrogen abstraction | Altered protein function, Lipid peroxidation |

| Propylcyclohexyldiazonium ion | DNA, Proteins | Alkylation of nucleophilic sites | DNA adducts, Protein modification |

Non-covalent Interactions and Their Influence on Biomolecular Structure

Beyond covalent modifications, non-covalent interactions play a crucial role in how this compound may associate with biomolecules, influencing their structure and function. These interactions, while weaker than covalent bonds, are fundamental to molecular recognition and binding. taylorandfrancis.comnih.govopenstax.orgnih.govyoutube.com

The this compound molecule possesses both hydrophobic (the propylcyclohexyl group) and polar (the hydrazine group) regions, allowing for a range of non-covalent interactions:

Hydrophobic Interactions: The bulky and nonpolar propylcyclohexyl group can favorably interact with hydrophobic pockets within proteins or the nonpolar regions of lipid membranes. This type of interaction is a primary driving force for the binding of many small molecules to biological targets.

Hydrogen Bonding: The hydrazine moiety contains hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms). This allows it to form hydrogen bonds with suitable residues on a protein surface (e.g., with the side chains of serine, threonine, aspartate, or glutamate) or with the phosphate (B84403) backbone and nucleobases of DNA. openstax.org

The culmination of these non-covalent forces can lead to the specific binding of this compound to a biological target, potentially altering the conformation and, consequently, the activity of the biomolecule.

Design of Probes for Biochemical Research (excluding therapeutic/diagnostic uses)

The chemical properties of the hydrazine group make it a valuable functional handle for the design of biochemical probes. These probes can be used to investigate biological processes, identify protein targets, and study enzyme mechanisms.

Fluorescent or Spin-Labeled Hydrazine Derivatives for Mechanistic Probes

Fluorescent Probes:

Fluorescent probes are powerful tools for visualizing and quantifying biological events. A fluorescent probe based on this compound could be designed by attaching a fluorophore to the propylcyclohexyl scaffold. The inherent reactivity of the hydrazine group can be exploited for "turn-on" fluorescence upon reaction with a specific analyte. For example, hydrazine moieties are known to react with aldehydes and ketones to form hydrazones, a reaction that can be accompanied by a change in the fluorescence properties of the attached fluorophore. digitellinc.comresearchgate.net

A potential design for a fluorescent probe derived from this compound could involve its conjugation to a fluorophore whose emission is initially quenched. Upon reaction of the hydrazine group with a target molecule, such as a cellular aldehyde, the formation of the hydrazone could disrupt the quenching mechanism, leading to an increase in fluorescence intensity. Probes with non-aromatic fluorophores have been developed for the sensitive detection of hydrazine, suggesting that a variety of fluorogenic scaffolds could be compatible with an alkylhydrazine like the one . rsc.orgnih.govrsc.org

Table 2: Conceptual Design of a Fluorescent Probe Based on this compound

| Probe Component | Function | Example Moiety |

| Recognition Element | Binds to the target of interest | This compound |

| Fluorophore | Provides the fluorescent signal | Coumarin, BODIPY, or other suitable dye |

| Linker | Connects the recognition element and fluorophore | A stable chemical bond |

| Quencher (optional) | Modulates the fluorescent signal | A moiety that can be displaced upon reaction |

Spin-Labeled Probes:

Spin-labeling, in conjunction with electron paramagnetic resonance (EPR) spectroscopy, provides information about the structure and dynamics of biomolecules. A spin-labeled probe can be created by covalently attaching a stable radical, typically a nitroxide, to a molecule of interest. The hydrazine functionality of this compound could serve as a reactive handle for introducing a nitroxide spin label.

The oxidative metabolism of some hydrazine derivatives is known to produce radical intermediates. nih.gov This intrinsic reactivity could potentially be harnessed, or the hydrazine could be chemically modified to incorporate a nitroxide moiety. Once introduced into a biological system, the EPR spectrum of the spin-labeled this compound would be sensitive to its local environment, providing insights into its binding interactions and the dynamics of its target.

Affinity Probes for Target Identification

Affinity-based probes are instrumental in identifying the cellular targets of bioactive compounds. rsc.orgrsc.orgnih.govmdpi.comnih.gov A probe based on this compound would typically consist of three key components: the this compound moiety as the recognition element, a reactive group for covalent capture of the target, and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry) for enrichment and identification.

One common strategy is photoaffinity labeling. In this approach, a photo-reactive group, such as a diazirine or a benzophenone, is incorporated into the probe. Upon binding of the probe to its target, irradiation with UV light generates a highly reactive species that forms a covalent bond with nearby amino acid residues. The reporter tag then allows for the isolation of the cross-linked protein-probe complex for identification by mass spectrometry.

Given the simplicity of the this compound structure, it could serve as a foundational scaffold for building more complex affinity probes. The propylcyclohexyl group would influence the binding affinity and selectivity of the probe for its cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.